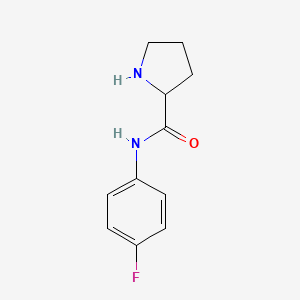
N-(4-fluorophenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE is a chiral compound that features a pyrrolidine ring, a carboxylic acid group, and a 4-fluoro-phenyl amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a precursor molecule to introduce the carboxylic acid functionality.
Attachment of the 4-Fluoro-Phenyl Amide Group: This is usually done through an amide coupling reaction, where the carboxylic acid group reacts with a 4-fluoro-phenyl amine in the presence of coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of (S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the 4-fluoro-phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.
(S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-METHYL-PHENYL)-AMIDE: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the 4-fluoro-phenyl group in (S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE imparts unique chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C11H13FN2O |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15) |
InChI-Schlüssel |
RBNOIQVPCOVDKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Ethoxy-3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104561.png)
![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104562.png)
![N-(4-ethylbenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14104567.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14104569.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104580.png)
![ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B14104582.png)
![9-(4-ethoxyphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104585.png)
![3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14104594.png)
![7-Bromo-1-(4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104598.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104604.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104610.png)
![8-(4-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14104613.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104628.png)
